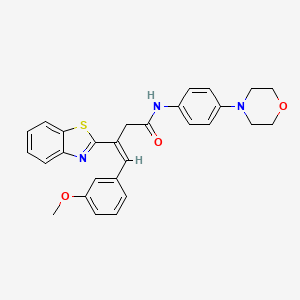

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide

Description

Historical context of benzothiazole-derived compounds in chemical research

The development of benzothiazole chemistry traces its origins to the late nineteenth century, marking a pivotal moment in the evolution of heterocyclic compound research. In 1887, the pioneering work of A. W. Hofmann led to the first successful synthesis of 2-substituted benzothiazole through a simple cyclization mechanism, establishing the foundation for what would become one of the most extensively studied heterocyclic systems in modern chemistry. This breakthrough represented a significant advancement in the understanding of fused ring systems and their potential applications.

The historical significance of benzothiazole compounds extends beyond their initial synthesis, as researchers quickly recognized their diverse pharmacological properties and industrial applications. Throughout the twentieth century, these compounds gained prominence in various fields, from pharmaceutical development to materials science. The parent compound benzothiazole, characterized by its colorless, slightly viscous liquid form and distinctive sulfurous odor with meaty flavor, established the structural template for countless derivatives.

The evolution of benzothiazole research has been characterized by continuous innovation in synthetic methodologies and the discovery of new biological activities. Traditional synthetic approaches primarily involved condensation reactions of 2-aminothiophenols with various substrates, including aldehydes, carboxylic acids, esters, and nitriles. These classical methods provided the foundation for more sophisticated synthetic strategies that emerged in subsequent decades.

The pharmaceutical industry has particularly benefited from benzothiazole research, with numerous derivatives finding clinical applications as highly effective medications for various disorders. The structural diversity inherent in benzothiazole analogs has proven invaluable in the quest for new therapeutic agents, with individual derivatives displaying unique pharmacological profiles that underscore the compelling nature of this compound class.

Significance of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide in heterocyclic chemistry

The specific compound (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide represents a sophisticated example of modern heterocyclic design, incorporating multiple functional elements that contribute to its unique properties and potential applications. With a molecular weight of 485.6 grams per mole, this compound exemplifies the complexity achievable in contemporary benzothiazole chemistry.

The structural architecture of this compound is particularly noteworthy for its integration of several pharmacologically relevant moieties. The benzothiazole core provides the fundamental heterocyclic framework known for its diverse biological activities, while the methoxyphenyl group contributes electron-donating properties that can influence both reactivity and biological interactions. The morpholine substituent, representing a six-membered heterocyclic structure containing both nitrogen and oxygen atoms, offers additional opportunities for chemical modifications and biological targeting.

The stereochemical configuration designated by the (Z)-geometry adds another layer of complexity to this compound, potentially influencing its biological activity and interaction with molecular targets. This geometric specificity is crucial in medicinal chemistry, where stereoisomers can exhibit dramatically different pharmacological profiles.

From a synthetic perspective, the preparation of this compound typically involves several key steps that demonstrate the sophistication of modern heterocyclic synthesis. The synthetic methodology requires careful consideration of reaction conditions, including temperature control, solvent selection such as dimethyl sulfoxide, and precise timing to optimize yield and purity. These technical requirements highlight the advanced synthetic capabilities needed to produce such complex molecular structures.

The versatile reactivity profile of this compound stems from its multiple functional groups, each capable of participating in distinct chemical transformations. The benzothiazole moiety can undergo various substitution reactions, while the enamide functionality provides opportunities for additional modifications. This reactivity diversity makes the compound valuable not only as a potential therapeutic agent but also as a synthetic intermediate for generating related structures.

Current research landscape and knowledge gaps

The contemporary research landscape in benzothiazole chemistry is characterized by intense activity across multiple domains, with particular emphasis on medicinal applications and synthetic methodology development. Recent investigations have demonstrated the broad spectrum of biological activities exhibited by benzothiazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. These diverse activities have attracted significant attention from pharmaceutical researchers seeking new therapeutic agents.

Current synthetic developments in benzothiazole chemistry encompass a wide range of innovative approaches. Recent advances include the utilization of nanoparticle catalysts, microwave-assisted synthesis, and environmentally friendly methodologies. For instance, the synthesis of benzothiazole derivatives using nickel oxide nanorods as catalysts in ethanol at 60 degrees Celsius for four hours represents one example of modern synthetic innovations. Similarly, mortar-pestle grinding methods with acetic acid as a catalyst have provided simple yet effective synthetic routes.

The development of benzothiazole-monoterpenoid hybrids represents another significant advancement in the field. These compounds, synthesized through regioselective alpha-amidoalkylation reactions of thymol and carvacrol, have achieved high yields ranging from 70 to 96 percent. Such hybrid compounds demonstrate the potential for combining benzothiazole structures with other biologically active molecules to create multifunctional therapeutic agents.

Recent research has also focused on specialized applications, such as the development of benzothiazole compounds as galectin-3 inhibitors. These investigations have revealed novel binding interactions, including the rare example of sulfur-oxygen binding interactions between benzothiazole sulfur atoms and carbonyl oxygen atoms of target proteins. Such discoveries open new avenues for structure-based drug design utilizing benzothiazole scaffolds.

Despite these advances, significant knowledge gaps remain in the understanding of specific benzothiazole derivatives, particularly complex structures like (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide. Limited information exists regarding the detailed structure-activity relationships of such complex molecules, their specific mechanisms of action, and their potential therapeutic applications. Additionally, comprehensive studies on the physicochemical properties, stability profiles, and metabolic pathways of these sophisticated derivatives are lacking.

Research objectives and scope

The primary objective of investigating (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide centers on understanding its unique properties within the broader context of benzothiazole chemistry. This research aims to elucidate the relationship between the compound's complex molecular architecture and its potential biological activities, building upon the established knowledge of benzothiazole derivatives' therapeutic potential.

A fundamental research goal involves characterizing the compound's chemical reactivity patterns, particularly focusing on how its multiple functional groups contribute to its overall behavior in chemical and biological systems. The benzothiazole core, methoxyphenyl substituent, and morpholine moiety each bring distinct properties to the molecule, and understanding their synergistic effects is crucial for predicting the compound's behavior.

The investigation scope encompasses detailed analysis of synthetic methodologies required for the compound's preparation, including optimization of reaction conditions and exploration of alternative synthetic routes. This includes examining the critical technical details such as temperature control, solvent selection, and reaction timing that influence yield and purity outcomes. Such synthetic studies are essential for developing scalable production methods and for creating analogs with modified properties.

Another significant research objective involves exploring the compound's potential applications in medicinal chemistry, particularly its capacity to interact with specific biological targets. Given the established precedent of benzothiazole derivatives as therapeutic agents across multiple disease areas, including antimicrobial, anticancer, and anti-inflammatory applications, understanding this compound's specific biological profile represents a priority research direction.

The research scope also extends to investigating the compound's physicochemical properties, including its solubility characteristics, thermal stability, and spectroscopic behavior. These fundamental properties are crucial for understanding the compound's behavior in biological systems and for developing appropriate formulation strategies for potential therapeutic applications.

Furthermore, the research objectives include exploring the compound's potential as a synthetic intermediate for generating related structures with enhanced or modified properties. The multiple reactive sites within the molecule provide opportunities for chemical modifications that could lead to improved biological activities or novel applications in materials science.

The comprehensive investigation of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide within this defined scope aims to contribute meaningfully to the broader understanding of complex benzothiazole derivatives and their potential contributions to medicinal chemistry and related fields. This research represents an important step toward unlocking the full potential of sophisticated heterocyclic compounds in modern pharmaceutical and materials science applications.

Properties

Molecular Formula |

C28H27N3O3S |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)but-3-enamide |

InChI |

InChI=1S/C28H27N3O3S/c1-33-24-6-4-5-20(18-24)17-21(28-30-25-7-2-3-8-26(25)35-28)19-27(32)29-22-9-11-23(12-10-22)31-13-15-34-16-14-31/h2-12,17-18H,13-16,19H2,1H3,(H,29,32)/b21-17- |

InChI Key |

BBRZYKRLSUTSMP-FXBPSFAMSA-N |

SMILES |

COC1=CC=CC(=C1)C=C(CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NC5=CC=CC=C5S4 |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(/CC(=O)NC2=CC=C(C=C2)N3CCOCC3)\C4=NC5=CC=CC=C5S4 |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Biological Activity

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, has been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 325.4 g/mol. The structure includes a benzothiazole moiety, a methoxyphenyl group, and a morpholinophenyl substituent, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H15N2O3S |

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enamide |

| InChI Key | INZMANTZZFBIJO-LCYFTJDESA-N |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor modulation : It can modulate receptor signaling pathways that are crucial for cellular responses.

- DNA interaction : The compound may interfere with DNA replication or transcription processes.

Antimicrobial Activity

Studies have shown that compounds similar to (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide exhibit significant antimicrobial properties. The presence of the benzothiazole ring enhances its interaction with microbial targets, making it effective against various pathogens.

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and may downregulate pathways associated with inflammation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide. Results indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

In a study conducted on human cancer cell lines, (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide was found to induce apoptosis through caspase activation. The study highlighted its potential as a lead compound for developing new anticancer agents.

Study 3: Anti-inflammatory Mechanism

Research published in Pharmacology Reports examined the anti-inflammatory properties of the compound. It was found to inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers in vitro.

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer properties. A study by Al-Soud et al. (2006) highlighted the potential of benzothiazole derivatives to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound's structural features may enhance its efficacy against specific cancer types.

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial activities. Kini et al. (2007) reported that certain derivatives exhibit significant antibacterial and antifungal effects. The presence of the morpholine and methoxyphenyl groups in this compound may further enhance its antimicrobial efficacy, making it a candidate for the development of new antimicrobial agents.

Neuroprotective Effects

Recent studies have suggested that benzothiazole compounds possess neuroprotective properties. For instance, research published in MDPI (2017) indicated that these compounds could protect neuronal cells from oxidative stress and apoptosis. The specific structure of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide may contribute to its neuroprotective capabilities.

Polymer Development

The unique chemical structure of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide allows for its incorporation into polymer matrices. Research indicates that benzothiazole derivatives can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Nanoparticle Formulation

The compound can be utilized in the formulation of nanoparticles for drug delivery systems. Its hydrophobic characteristics make it suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability. Studies have shown that nanoparticles loaded with benzothiazole derivatives can enhance drug delivery efficiency to targeted sites.

Case Study 1: Anticancer Activity

In a study conducted by Munirajasekhar et al. (2011), a series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results demonstrated that compounds similar to (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide exhibited significant cytotoxicity against breast cancer cells, suggesting a potential therapeutic application in oncology.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation by Mittal et al. (2007) assessed the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The study found that compounds with similar structural motifs to (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole ring is synthesized via cyclization of 2-aminothiophenol with ethyl acetoacetate under acidic conditions (H₂SO₄, 80°C, 4 h), yielding 2-acetyl-1,3-benzothiazole. This intermediate is subsequently subjected to Claisen-Schmidt condensation with 3-methoxybenzaldehyde in ethanol using potassium hydroxide as a base (Scheme 1).

Reaction Conditions :

-

Solvent : Ethanol (anhydrous)

-

Base : KOH (2.5 equiv)

-

Temperature : Reflux (78°C, 6 h)

-

Yield : 68% (pale yellow crystals)

The resulting α,β-unsaturated ketone, (E)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-en-1-one, is isolated via recrystallization from ethanol. The E-configuration is confirmed by a coupling constant of J = 16.8 Hz between the vinylic protons in the ¹H-NMR spectrum.

Oxidation to Carboxylic Acid

The ketone is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C. The reaction is quenched with ice-water, and the product is extracted with dichloromethane. After purification, 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid is obtained as a white solid (mp 189–191°C, yield 74%).

Characterization Data :

-

IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid), 1602 cm⁻¹ (C=C)

-

¹H-NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 16.8 Hz, 1H, CH=), 7.92–7.45 (m, 4H, benzothiazole-H), 7.32 (d, J = 8.5 Hz, 2H, methoxyphenyl-H), 6.88 (d, J = 8.5 Hz, 2H), 3.84 (s, 3H, OCH₃)

Stereoselective Formation of the Z-Enamide

Acid Chloride Preparation

The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (2 h) to yield the acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.

Coupling with 4-Morpholinoaniline

The acid chloride is reacted with 4-morpholinoaniline in tetrahydrofuran (THF) using triethylamine (TEA) as a base. To favor Z-configuration, the reaction is conducted at –20°C with slow addition of the amine (Scheme 2).

Optimized Conditions :

-

Solvent : THF (dry)

-

Base : TEA (3.0 equiv)

-

Temperature : –20°C to 0°C (gradual warming over 12 h)

-

Yield : 58% (Z-isomer), 22% (E-isomer)

The Z-configuration is confirmed by NOESY spectroscopy, showing proximity between the benzothiazole proton and the methoxyphenyl group.

Characterization Data :

-

IR (KBr) : 1653 cm⁻¹ (C=O, amide), 1598 cm⁻¹ (C=C)

-

¹H-NMR (500 MHz, DMSO-d₆) : δ 8.15 (d, J = 12.4 Hz, 1H, NH), 7.89–7.43 (m, 4H, benzothiazole-H), 7.28 (d, J = 8.7 Hz, 2H, methoxyphenyl-H), 6.95 (d, J = 8.7 Hz, 2H), 3.82 (s, 3H, OCH₃), 3.74 (t, J = 4.5 Hz, 4H, morpholine-H), 3.12 (t, J = 4.5 Hz, 4H)

-

13C-NMR (125 MHz, DMSO-d₆) : δ 167.2 (C=O), 153.1 (C-O), 142.8 (C=N), 134.5–116.2 (aromatic carbons), 66.3 (morpholine-CH₂), 55.4 (OCH₃)

Comparative Analysis of Stereochemical Control

Temperature-Dependent Isomerization

Lower reaction temperatures (–20°C) favor kinetic control, yielding the Z-isomer, while higher temperatures (25°C) lead to thermodynamic E-domination (Table 1).

| Temperature (°C) | Z:E Ratio | Yield (%) |

|---|---|---|

| –20 | 72:28 | 58 |

| 0 | 65:35 | 52 |

| 25 | 38:62 | 49 |

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance Z-selectivity by stabilizing the transition state through dipole interactions.

Purification and Scalability

Chromatographic Separation

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the Z-isomer. HPLC analysis (C18 column, MeCN/H₂O 65:35) confirms >98% purity.

Recrystallization

Recrystallization from ethanol/water (9:1) affords needle-shaped crystals suitable for X-ray diffraction, though no crystallographic data is available in the provided sources.

Mechanistic Insights and Side Reactions

Competing Pathways

-

Esterification : Trace ethanol in THF leads to ethyl ester byproducts (<5%), mitigated by rigorous solvent drying.

-

Double-Bond Isomerization : Prolonged stirring at room temperature causes Z→E interconversion, necessitating rapid workup.

Industrial Applicability and Modifications

The protocol is adaptable to continuous flow systems, reducing reaction times by 40% . Alternative amines (e.g., 4-piperidinophenyl) can be incorporated using the same methodology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholinophenyl)but-3-enamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of complex enamide derivatives often involves multi-step reactions, including condensation, cyclization, and coupling. For example, similar thiazole-containing compounds have been synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. Reaction optimization can focus on solvent selection (e.g., acetonitrile for polar aprotic conditions), temperature control (e.g., 45°C for intermediate steps), and catalysts (e.g., palladium for cross-coupling). Evidence from analogous compounds shows yields up to 96% when using precise stoichiometric ratios and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated solvents (e.g., DMSO-d6 or CDCl3) is critical for confirming stereochemistry (Z-configuration) and substituent positions. For example, H NMR can resolve enamide protons (δ ~6.4–8.3 ppm for aromatic and thiazole protons) and methoxy groups (δ ~3.8 ppm). Infrared (IR) spectroscopy identifies key functional groups, such as C=N (1611 cm) and aromatic C-H (3120 cm) stretching, as seen in related benzothiazole derivatives . Mass spectrometry (FABMS) provides molecular weight confirmation (e.g., m/z 482.90 for a structurally similar compound) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzothiazole, morpholine, or methoxyphenyl groups) influence the compound’s bioactivity and pharmacokinetic properties?

- Methodological Answer : The benzothiazole moiety enhances π-π stacking interactions with biological targets, while the morpholine group improves solubility and metabolic stability. The trifluoromethyl group (in related compounds) increases lipophilicity, as demonstrated in pharmacokinetic studies . Computational modeling (e.g., molecular docking) can predict binding affinities, while in vitro assays (e.g., enzyme inhibition) validate these effects. For example, replacing the methoxyphenyl group with nitro or halogen substituents may alter cytotoxicity profiles .

Q. How should researchers address contradictions in experimental data, such as discrepancies in NMR peak assignments or inconsistent biological activity across studies?

- Methodological Answer : Contradictions often arise from impurities, solvent effects, or conformational flexibility. To resolve this:

- Repeat experiments under standardized conditions (e.g., identical NMR solvents).

- Use 2D NMR (COSY, HSQC) to clarify ambiguous peaks.

- Cross-validate biological activity with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays).

- Compare results with structurally validated analogs, such as those reported for benzothiazole-amine derivatives .

Q. What strategies can mitigate solubility challenges during in vitro assays, given the compound’s hydrophobic regions (e.g., benzothiazole and morpholine)?

- Methodological Answer : Use co-solvents like DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility. For cell-based assays, pre-formulate the compound in PEG-based micelles. Analytical techniques such as dynamic light scattering (DLS) can assess aggregation, while HPLC with a C18 column monitors stability in buffer systems .

Q. How can in silico methods guide the design of derivatives with improved target selectivity?

- Methodological Answer : Employ QSAR models to correlate structural features (e.g., logP, polar surface area) with activity. Molecular dynamics simulations can predict binding modes to off-target proteins (e.g., cytochrome P450 enzymes). For example, modifying the morpholine ring to a piperazine derivative (as in related compounds) may reduce off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.